Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Overview
Description
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, also known as t-Boc-N-amido-PEG6-acid, is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . It is a degradable ADC linker used in the synthesis of degradable antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker used in PROTAC synthesis .Molecular Structure Analysis
The molecular formula of this compound is C20H39NO10 . Its molecular weight is 453.52 .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis
This compound has a molecular weight of 453.53 g/mol . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors .Scientific Research Applications
Crystal Structure and Peptide Synthesis
The study of crystal structures of peptides, such as the C-terminal nonapeptide of alamethicin, provides insights into peptide folding and stability, which is crucial for designing synthetic peptides for various applications (Bosch et al., 1985). This knowledge is instrumental in the synthesis of peptides with specific biological activities.
N-tert-Butoxycarbonylation of Amines
N-tert-Butoxycarbonylation is a key reaction in peptide synthesis, enabling the protection of amines during the synthesis process. This technique is environmentally benign and efficient, showcasing the importance of Boc-protected amino acids in peptide synthesis (Heydari et al., 2007).
Synthesis of Redox-active Peptides
The incorporation of redox-active amino acids into peptide assemblies to study photoinitiated electron or energy transfer illustrates the versatility of peptide synthesis in creating functional materials for energy and sensor applications (McCafferty et al., 1995).
Development of β-Peptides
Research on β-peptides consisting of geminally disubstituted β-amino acids highlights the exploration of peptide secondary structure beyond natural α-amino acids, contributing to the development of novel peptides with enhanced stability and biological activity (Seebach et al., 1998).
Electrophilic Amination and Peptide Modification
Studies on the electrophilic amination of amino acids and their derivatives using efficient NH-Boc transfer reagents demonstrate the importance of Boc-protected amino acids in the synthesis of modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Mechanism of Action
Target of Action
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a complex compound that primarily targets primary amine groups . These groups play a crucial role in various biological processes, including protein synthesis and neurotransmitter regulation.
Mode of Action
The compound interacts with its targets through a process known as amide bond formation . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction leads to significant changes in the biochemical properties of the target molecules.
Pharmacokinetics
The presence of the hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to form amide bonds, with mild acidic conditions being optimal for the deprotection of the Boc group to form the free amine .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYOIHYERRXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373187 | |
Record name | 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-13-4 | |
Record name | 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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